4-(2-Chloroacetyl)-1-thiomorpholine-1,1-dione
Overview
Description
The description of a compound usually includes its IUPAC name, common names, and structural formula. It may also include the class of compounds it belongs to and its role or significance in scientific research or industry .
Synthesis Analysis
This involves detailing the methods and processes used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the synthesis .Molecular Structure Analysis
This involves the use of spectroscopic techniques like NMR, IR, Mass spectrometry, and X-ray crystallography to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying the properties of the compound like melting point, boiling point, solubility, stability, etc .Scientific Research Applications
Synthesis of Thiomorpholin-3-one Derivatives : A novel [3 + 3]-cycloaddition method for synthesizing thiomorpholin-3-one derivatives, including 4-(2-Chloroacetyl)-1-thiomorpholine-1,1-dione, has been developed. This method offers a practical and direct approach under mild conditions, yielding moderate to good results with wide functional group tolerance (Zhao‐Lin He et al., 2019).
Antimicrobial Activity : Research into the synthesis of thiomorpholine derivatives, such as 4-(2-Chloroacetyl)-1-thiomorpholine-1,1-dione, and their antimicrobial activities has been conducted. These derivatives were synthesized through nucleophilic substitution reactions and tested for antimicrobial properties, contributing to the development of new bioactive molecules (D. Kardile & N. Kalyane, 2010).
Dynamic Stereochemistry : The synthesis and study of the dynamic stereochemistry of N-aryl-substituted thiomorpholine-3,5-diones have been explored. These compounds, including derivatives of 4-(2-Chloroacetyl)-1-thiomorpholine-1,1-dione, exhibit interesting stereochemical properties, with diastereomers being stable at room temperature (J. Szawkało et al., 2015).
Building Blocks in Medicinal Chemistry : Thiomorpholine derivatives, including 4-(2-Chloroacetyl)-1-thiomorpholine-1,1-dione, have been identified as important building blocks in medicinal chemistry. Some analogues containing these moieties have entered clinical trials, showcasing their potential in drug development (Daniel P. Walker & D. J. Rogier, 2013).
Novel Synthetic Routes : Research on new synthetic routes for creating derivatives of 4-(2-Chloroacetyl)-1-thiomorpholine-1,1-dione has been conducted. These studies focus on creating novel compounds with potential applications in various fields, including medicinal chemistry (N. Takeuchi et al., 1980).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-chloro-1-(1,1-dioxo-1,4-thiazinan-4-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO3S/c7-5-6(9)8-1-3-12(10,11)4-2-8/h1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SROCMXSDHJESTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloroacetyl)-1-thiomorpholine-1,1-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.